molecular formula C19H20N2O4 B11058620 5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

Cat. No.: B11058620
M. Wt: 340.4 g/mol
InChI Key: XDEMMZMSHRWEAU-UHFFFAOYSA-N
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Description

2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is an organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multiple steps, including the formation of the pyrazole ring and the subsequent attachment of the methoxyphenyl groups. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may produce alcohols or amines.

Scientific Research Applications

2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets and pathways. For example, it may interact with enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-DIMETHOXY-5-[5-(4-METHOXYPHENYL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and its potential applications in various fields. Its complex structure allows for diverse chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C19H20N2O4

Molecular Weight

340.4 g/mol

IUPAC Name

5-(4-methoxyphenyl)-4-(3,4,5-trimethoxyphenyl)-1H-pyrazole

InChI

InChI=1S/C19H20N2O4/c1-22-14-7-5-12(6-8-14)18-15(11-20-21-18)13-9-16(23-2)19(25-4)17(10-13)24-3/h5-11H,1-4H3,(H,20,21)

InChI Key

XDEMMZMSHRWEAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C=NN2)C3=CC(=C(C(=C3)OC)OC)OC

Origin of Product

United States

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